molecular formula C10H9F4N B12278881 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12278881
M. Wt: 219.18 g/mol
InChI Key: LXWUEYKQVZSKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and physicochemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of isoquinoline derivatives. One common method includes the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of fluorinated products . Other synthetic routes may involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various fluorinated isoquinoline compounds .

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific fluorination pattern and tetrahydroisoquinoline structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H9F4N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2

InChI Key

LXWUEYKQVZSKKB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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